Cas no 1804239-36-8 (4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid)

4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid 化学的及び物理的性質
名前と識別子
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- 4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid
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- インチ: 1S/C12H12Br2O4/c1-6(15)10(14)7-2-3-9(8(4-7)5-13)11(16)12(17)18/h2-4,10-11,16H,5H2,1H3,(H,17,18)
- InChIKey: CMQVGFPRLOTISD-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C=CC(C(C(=O)O)O)=C(CBr)C=1
計算された属性
- せいみつぶんしりょう: 379.90818 g/mol
- どういたいしつりょう: 377.91023 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 74.6
- ぶんしりょう: 380.03
4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015027397-500mg |
4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid |
1804239-36-8 | 97% | 500mg |
815.00 USD | 2021-06-17 | |
Alichem | A015027397-250mg |
4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid |
1804239-36-8 | 97% | 250mg |
504.00 USD | 2021-06-17 | |
Alichem | A015027397-1g |
4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid |
1804239-36-8 | 97% | 1g |
1,519.80 USD | 2021-06-17 |
4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acidに関する追加情報
4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid (CAS No. 1804239-36-8): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
4-(1-Bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid (CAS No. 1804239-36-8) is a novel organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of bromine atoms and a mandelic acid core, which contribute to its diverse chemical properties and potential therapeutic applications.
The synthesis of 4-(1-bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid involves a series of well-defined chemical reactions. Typically, the starting material is mandelic acid, which undergoes bromination at specific positions to introduce the bromine substituents. The bromination process can be achieved using various brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further transformations to form the final product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound, reducing the use of hazardous reagents and minimizing waste generation.
The physical and chemical properties of 4-(1-bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid have been extensively studied. It is a white crystalline solid with a melting point ranging from 150°C to 155°C. The compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various biochemical assays and pharmaceutical formulations. Its molecular weight is approximately 377.07 g/mol, and it has a high degree of chirality due to the presence of multiple chiral centers.
In terms of biological activity, 4-(1-bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid has shown promising results in several preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been found to exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, the compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
The structural features of 4-(1-bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid, particularly the presence of bromine atoms and the mandelic acid moiety, contribute to its unique biological profile. The bromine substituents can enhance the lipophilicity of the molecule, facilitating its cellular uptake and improving its pharmacokinetic properties. The mandelic acid core provides a scaffold for further functionalization, allowing for the design of analogs with optimized biological activities.
Recent studies have also explored the use of 4-(1-bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid in combination therapies. For example, when used in conjunction with other anticancer agents, it has shown synergistic effects that enhance overall treatment efficacy while reducing side effects. This synergistic approach is particularly important in overcoming drug resistance, a common challenge in cancer therapy.
In addition to its therapeutic potential, 4-(1-bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid has been investigated for its use as a probe molecule in biochemical research. Its unique structure makes it an excellent tool for studying enzyme mechanisms and protein interactions. By labeling specific residues or binding sites with this compound, researchers can gain insights into the molecular basis of various biological processes.
The safety profile of 4-(1-bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid is an important consideration for its development as a pharmaceutical agent. Preclinical toxicity studies have shown that it exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 4-(1-bromo-2-oxopropyl)-2-(bromomethyl)mandelic acid (CAS No. 1804239-36-8) represents a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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